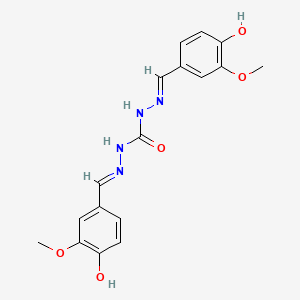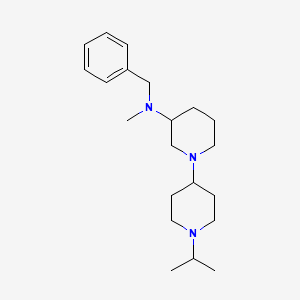
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide, also known as BHMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BHMC possesses a unique chemical structure that allows it to exhibit potent antioxidant and anti-inflammatory properties.
Mechanism of Action
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide exerts its pharmacological effects through various mechanisms. It acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation. This compound also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Furthermore, this compound has been shown to modulate various signaling pathways such as MAPK and NF-κB, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are known to play a crucial role in the pathogenesis of various diseases. This compound has also been shown to exhibit antitumor activity by inducing apoptosis and inhibiting angiogenesis. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide possesses various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in various solvents, making it easy to use in various assays. However, this compound is a relatively new compound, and its toxicity and pharmacokinetic properties are not well understood. Therefore, further studies are required to determine its safety and efficacy.
Future Directions
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide has immense potential for various therapeutic applications. Future studies should focus on determining its pharmacokinetic and toxicity profiles to determine its safety and efficacy. Furthermore, studies should focus on developing new formulations of this compound that can improve its bioavailability and therapeutic efficacy. Finally, studies should focus on determining the potential of this compound as a lead compound for the development of new drugs for various diseases.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent antioxidant and anti-inflammatory properties. It has been extensively studied for its potential therapeutic applications and has shown promising results in various preclinical studies. Further studies are required to determine its safety and efficacy, and to develop new formulations that can improve its bioavailability and therapeutic efficacy. This compound has immense potential for the development of new drugs for various diseases, and future studies should focus on exploring its full potential.
Synthesis Methods
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide is synthesized through a simple reaction between salicylaldehyde and 4-hydroxy-3-methoxybenzohydrazide in the presence of a catalyst. The reaction yields a yellow crystalline product, which is further purified through recrystallization. The purity of the product is confirmed through various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
N'',N'''-bis(4-hydroxy-3-methoxybenzylidene)carbonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has also been shown to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1,3-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-25-15-7-11(3-5-13(15)22)9-18-20-17(24)21-19-10-12-4-6-14(23)16(8-12)26-2/h3-10,22-23H,1-2H3,(H2,20,21,24)/b18-9+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJOUGNKARVEMY-VNIJRHKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6125215.png)
![2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B6125221.png)
![3,5-diethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6125239.png)
![ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6125254.png)
![2'-hydroxy-1,1'-binaphthalene-3,4-dione 3-[(8-hydroxy-5,7-dimethyl-2-quinolinyl)hydrazone]](/img/structure/B6125257.png)
![2-[1-cyclopentyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125265.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2,2-trimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B6125286.png)

![3-(4-hydroxyphenyl)-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6125300.png)
![7-(cyclobutylmethyl)-2-[(4-methoxyphenyl)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6125303.png)

![1-(2-furylmethyl)-N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B6125319.png)
![2'-(4-ethyl-1-piperazinyl)-4'-methyl-2-[(2-methylphenyl)amino]-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6125327.png)